N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide
Overview
Description
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide is a synthetic organic compound characterized by the presence of sulfonyl groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at room temperature . The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]propanamide
- N-(2-[(4-chlorophenyl)sulfonyl]ethyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]-3-(4-methylphenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S2/c1-14-2-6-16(7-3-14)26(22,23)12-10-18(21)20-11-13-27(24,25)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFMVBDNNTTAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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